molecular formula C10H14N2 B13653975 Cyclobutyl(pyridin-4-yl)methanamine

Cyclobutyl(pyridin-4-yl)methanamine

Cat. No.: B13653975
M. Wt: 162.23 g/mol
InChI Key: KFWCZAZAYCZEAQ-UHFFFAOYSA-N
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Description

Cyclobutyl(pyridin-4-yl)methanamine is an organic compound that features a cyclobutyl group attached to a pyridin-4-yl group through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-4-yl)methanamine typically involves the coupling of cyclobutyl derivatives with pyridin-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the cyclobutyl and pyridin-4-yl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Functionalized pyridin-4-yl derivatives.

Scientific Research Applications

Cyclobutyl(pyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Cyclobutyl(pyridin-4-yl)methanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

cyclobutyl(pyridin-4-yl)methanamine

InChI

InChI=1S/C10H14N2/c11-10(8-2-1-3-8)9-4-6-12-7-5-9/h4-8,10H,1-3,11H2

InChI Key

KFWCZAZAYCZEAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=NC=C2)N

Origin of Product

United States

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